![molecular formula C11H18O5 B14596051 [5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid CAS No. 59632-01-8](/img/structure/B14596051.png)
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid is a compound that combines the structural features of furan, an aromatic organic compound, with an ethoxymethyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Ethoxymethyl)furan-2-yl]methanol typically involves the reaction of furan derivatives with ethoxymethylating agents under controlled conditions. One common method is the reaction of 5-hydroxymethylfurfural with ethyl iodide in the presence of a base to form the ethoxymethyl group. This intermediate can then be further reacted with propanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of [5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Applications De Recherche Scientifique
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxymethyl and propanoic acid groups may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A furan derivative with an aldehyde group, commonly used in the production of resins and as a solvent.
2,5-Furandimethanol: A furan derivative with two hydroxymethyl groups, used in the synthesis of polymers and other chemicals.
Ethyl furfuryl ether: A furan derivative with an ethyl group, used as a solvent and in the production of fragrances.
Uniqueness
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
59632-01-8 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
[5-(ethoxymethyl)furan-2-yl]methanol;propanoic acid |
InChI |
InChI=1S/C8H12O3.C3H6O2/c1-2-10-6-8-4-3-7(5-9)11-8;1-2-3(4)5/h3-4,9H,2,5-6H2,1H3;2H2,1H3,(H,4,5) |
Clé InChI |
QEJHCZYIWHLQLX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CCOCC1=CC=C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


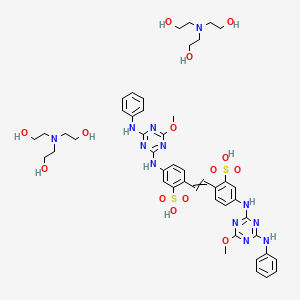
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
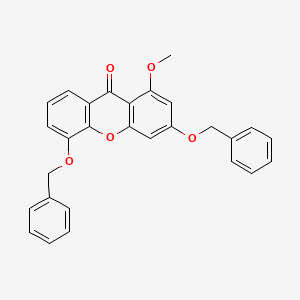
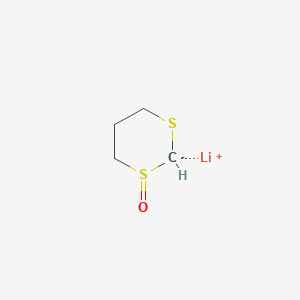

![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
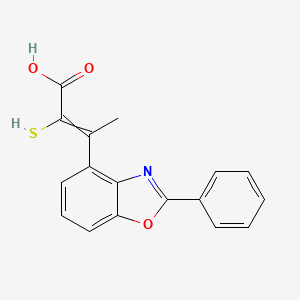
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
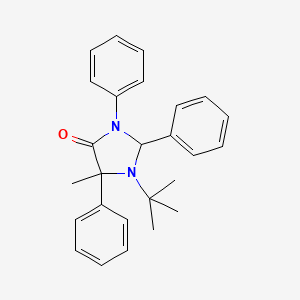
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)
![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
